molecular formula C6H14O2Si B1493549 Dimethoxysilylmethylpropyl modified polyethylenimine CAS No. 125441-88-5

Dimethoxysilylmethylpropyl modified polyethylenimine

Cat. No. B1493549
M. Wt: 146.26 g/mol
InChI Key: MRDVVLITFPETJC-UHFFFAOYSA-N
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Description

Dimethoxysilylmethylpropyl modified polyethylenimine is a chemical compound that is often used in various industrial applications . It is typically available as a 50% solution in isopropanol . The CAS number for this compound is 125441-88-5 .


Physical And Chemical Properties Analysis

Dimethoxysilylmethylpropyl modified polyethylenimine has a molecular weight of 1,500-1,800 g/mol . It has a density of 0.92 g/mL and a flash point of 12 °C . The viscosity at 25 °C is approximately 100 cSt .

Scientific Research Applications

Antiadhesive and Antibacterial Characteristics

Polyethylene modified with various organosilanes, including dimethoxysilylmethylpropyl, has demonstrated enhanced antiadhesive and antibacterial properties. This modification is particularly effective against Aeromonas hydrophila, a bacteria relevant in medicine and the water industry. Notably, dimethoxydimethylsilane was identified as the most effective agent among the tested modifying agents (Kręgiel & Niedzielska, 2014).

Applications in Catalysis

Enhanced Catalytic Effectiveness

Modified polyethylenimines, including those with imidazole and dimethylamine functionalities, have shown increased catalytic effectiveness due to the cooperative effect of the functionalities. This modification has led to a significant enhancement in catalytic performance (Nango & Klotz, 1978).

Applications in Biochar Adsorption

Heavy Metal Removal

Polyethylenimine-modified biochar has been used effectively for the adsorption and removal of heavy metals, such as hexavalent chromium, from aqueous solutions. This method offers a high adsorption capacity and operates effectively in certain pH conditions, demonstrating the potential of PEI-modified materials in environmental cleanup efforts (Ma et al., 2014).

Applications in Gene Delivery

Nucleic Acid Delivery Vehicles

Polyethylenimine has been explored extensively for its potential in nucleic acid delivery. Its ability to form nanoscale complexes with small RNAs and protect cellular delivery showcases its relevance in gene therapy and related fields. Various modifications of PEI have been studied to increase its efficacy, biocompatibility, and targeted delivery capabilities (Pandey & Sawant, 2016).

Applications in Enzyme Immobilization

Laccase Immobilization and Activity Enhancement

The modification of amine-functioned magnetic nanoparticles with polyethylenimine has been shown to improve the performance of immobilized laccase, an enzyme used in various industrial processes. This method enhances the adsorption capacity and activity recovery of laccase, indicating its potential for widespread application in biotechnological processes (Xia et al., 2016).

Future Directions

Polyethylenimine (PEI) and its derivatives have been gaining interest due to their potential in gene therapy, particularly for cancer treatment . Research is ongoing to improve the safety and efficacy of these compounds, with a focus on developing degradable PEI derivatives . The future of Dimethoxysilylmethylpropyl modified polyethylenimine likely lies in similar areas of research.

properties

InChI

InChI=1S/C6H14O2Si/c1-4-5-6-9(7-2)8-3/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDVVLITFPETJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH]C[Si](OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 118855678

CAS RN

125441-88-5
Record name Aziridine, homopolymer, reaction products with (3-chloropropyl)dimethoxymethylsilane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Codes, R Statements, S Statements, WGK Germany - chemicalbook.com
Polyethyleneimines (PEIs) are highly basic and positively charged aliphatic polymers, containing primary, secondary and tertiary amino groups in a 1: 2: 1 ratio. Every third atom of the …
Number of citations: 0 www.chemicalbook.com

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